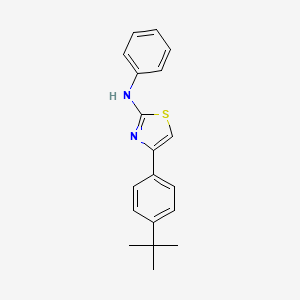

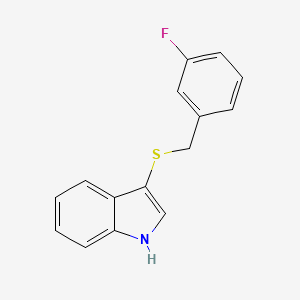

![molecular formula C22H22F2N4O2S B2502553 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide CAS No. 1171074-30-8](/img/structure/B2502553.png)

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide

The compound this compound is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the behavior of similar benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multiple steps, including N-alkylation, cycloisomerization, and click chemistry approaches. For instance, N-alkylation of 2-azidobenzenesulfonamide with various alkyl halides can lead to the formation of different sulfonamide precursors, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the use of N-fluorobenzenesulfonimide (NFSI) as a catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives demonstrates the versatility of sulfonamide chemistry . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The presence of fluorine atoms, as seen in tetrafluorobenzenesulfonamides, can significantly enhance binding potency to certain enzymes . The molecular structure of the target compound, with its azepan and pyridazinyl groups, suggests a potential for high binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions, including cycloisomerization, aminohydroxylation, and reactions with nitrene intermediates . The reactivity of these compounds is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. The target compound's structure suggests it may also participate in similar complex reactions, potentially leading to the formation of cyclic or heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of fluorine atoms can increase the binding potency of these compounds to carbonic anhydrases . The crystal structures of such compounds provide insights into their binding interactions and can help predict the properties of the target compound. Additionally, the presence of strong hydrogen-bonded tetramers in some benzenesulfonamide derivatives indicates the potential for significant intermolecular interactions . The target compound's difluorobenzenesulfonamide moiety suggests it may exhibit similar properties, such as high binding affinity and strong intermolecular interactions.

Scientific Research Applications

Cancer Therapeutics

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide and its analogs have been explored for potential applications in cancer therapeutics. Studies have focused on the structure-activity relationships of similar compounds to optimize their function and pharmacology as cancer therapeutics. For instance, the research by Mun et al. (2012) on arylsulfonamide analogs demonstrated their inhibitory effects on the HIF-1 pathway, which is crucial in antagonizing tumor growth. These findings are significant as they provide insights into how chemical modifications can enhance the pharmacological properties of these compounds for cancer treatment (Mun et al., 2012).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of compounds structurally related to this compound. For example, Patolia et al. (2010) synthesized azepine derivatives and assessed their antimicrobial activities. Their findings showed moderate activity against standard drugs, indicating potential use in antimicrobial therapies (Patolia et al., 2010).

Inhibition of Biofilm Formation

Another area of interest is the inhibition of bacterial biofilm formation. Abbasi et al. (2020) synthesized novel azepane derivatives and evaluated their action against Escherichia coli and Bacillus subtilis biofilms. Some derivatives exhibited suitable inhibitory actions, suggesting their potential use in preventing bacterial biofilm-related issues (Abbasi et al., 2020).

Enzyme Inhibition

Furthermore, these compounds have been studied for their enzyme inhibitory effects. Research into the synthesis of azepine derivatives and their ability to inhibit enzymes like protein kinase B (PKB) has been conducted, indicating potential applications in enzyme-related therapeutic interventions. Breitenlechner et al. (2004) designed and synthesized azepane derivatives and tested their inhibitory activity against PKB-alpha, showing significant results and potential for therapeutic application (Breitenlechner et al., 2004).

properties

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2S/c23-17-7-11-21(19(24)15-17)31(29,30)27-18-8-5-16(6-9-18)20-10-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWCFKUIBZEZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

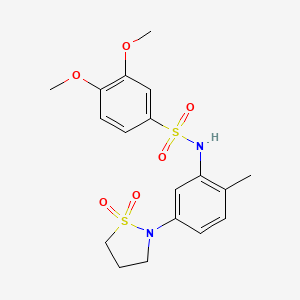

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)

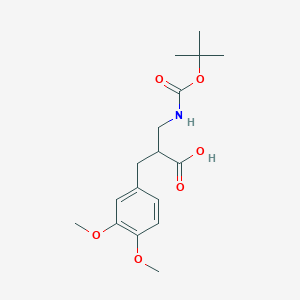

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

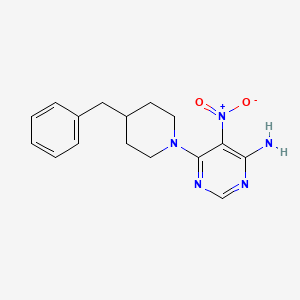

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)